N-Methyl 3,3-Diphenylpropionamide-d3
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3-diphenyl-N-(trideuteriomethyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-17-16(18)12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3,(H,17,18)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUBYNLFHWVMRH-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Analytical Characterization Techniques for Deuterated Amide Compounds
High-Resolution Mass Spectrometry for Isotopic Purity and Quantification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of isotopically labeled compounds like N-Methyl 3,3-Diphenylpropionamide-d3. It provides high mass accuracy, enabling the differentiation of the deuterated analog from its unlabeled counterpart and other potential isobaric interferences, which is crucial for confirming isotopic purity and achieving accurate quantification.
Application of Deuterated Analogs as Internal Standards in LC-MS and GC-MS
In quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), deuterated analogs are considered the gold standard for internal standards. nih.govnih.gov this compound is an ideal internal standard for the quantification of the non-deuterated N-Methyl 3,3-Diphenylpropionamide for several reasons:
Co-elution: The deuterated standard has nearly identical physicochemical properties to the unlabeled analyte. This ensures that both compounds travel through the chromatographic system (either LC or GC) at the same rate and elute at virtually the same retention time.
Correction for Matrix Effects: Biological and environmental samples are complex matrices that can interfere with the ionization process in the mass spectrometer, either suppressing or enhancing the signal of the analyte. Since the internal standard co-elutes with the analyte and has the same chemical behavior, it experiences the same matrix effects. nih.gov By measuring the ratio of the analyte to the internal standard, these variations can be effectively normalized, leading to more accurate and precise results. nih.gov
Compensation for Sample Preparation Variability: Losses can occur during sample extraction, handling, and derivatization steps. As the deuterated internal standard is added at the beginning of the sample preparation process, it experiences the same losses as the analyte. The consistent ratio between the analyte and the standard corrects for this variability. nih.gov
Methodologies for Quantitative Analysis of Deuterated Analytes
The most common methodology for quantification using tandem mass spectrometry (MS/MS) is Multiple Reaction Monitoring (MRM). nih.gov This technique offers exceptional sensitivity and selectivity. The process involves:
Selection of Precursor Ions: In the first quadrupole (Q1) of a triple quadrupole mass spectrometer, the protonated molecules of both the unlabeled analyte ([M+H]⁺) and the deuterated internal standard ([M+D+H]⁺) are selectively isolated based on their specific mass-to-charge (m/z) ratios.
Collision-Induced Dissociation (CID): These selected precursor ions are then fragmented in the second quadrupole (q2), which acts as a collision cell.
Selection of Product Ions: The third quadrupole (Q3) is set to monitor for specific, characteristic fragment ions (product ions) resulting from the dissociation of the precursor ions.
By monitoring these specific "transitions" from precursor to product ion, a highly selective and sensitive signal is generated for both the analyte and the internal standard. A calibration curve is constructed by analyzing samples with known concentrations of the analyte and a fixed concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration to create a linear regression model, which is then used to determine the concentration of the analyte in unknown samples.
| Compound | Molecular Formula | Molecular Weight | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) |
|---|---|---|---|---|
| N-Methyl 3,3-Diphenylpropionamide | C₁₆H₁₇NO | 239.31 | 240.1 | 167.1 |
| This compound | C₁₆H₁₄D₃NO | 242.33 | 243.1 | 167.1 |
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Deuterium (B1214612) Localization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to confirm the chemical structure of a molecule and, critically for isotopically labeled compounds, to verify the location and extent of deuterium incorporation. nih.gov
Deuterium (²H) NMR for Confirmation of Isotopic Enrichment
Deuterium (²H) NMR is the most direct method for observing the presence and location of deuterium atoms in a molecule. sigmaaldrich.com Since only the deuterium nucleus gives a signal in a ²H NMR spectrum, the technique provides a clean and unambiguous confirmation of isotopic labeling. sigmaaldrich.com For this compound, where the deuteration is on the N-methyl group, the ²H NMR spectrum would show a single resonance peak at a chemical shift corresponding to the N-methyl environment. sigmaaldrich.com The integration of this peak, when compared to a known standard, can be used to quantify the level of isotopic enrichment. The chemical shifts in ²H and ¹H NMR are nearly identical, simplifying spectral interpretation. sigmaaldrich.com
Carbon-13 (¹³C) and Proton (¹H) NMR in the Analysis of Deuterated Systems
¹H and ¹³C NMR spectra provide complementary information to confirm the site of deuteration through the absence of signals and the effects of isotope substitution.
Proton (¹H) NMR: In the ¹H NMR spectrum of this compound, the characteristic singlet peak corresponding to the N-methyl protons would be absent or significantly diminished in intensity. The disappearance of this signal is strong evidence that the methyl group has been successfully deuterated. The remaining signals for the diphenyl and propionamide (B166681) backbone protons would remain unchanged.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum is also significantly affected by deuteration. The carbon atom directly attached to deuterium atoms exhibits two key changes:
Isotope Shift: The resonance of the deuterated carbon (the N-methyl carbon) will typically shift slightly to a higher field (upfield) compared to its protonated counterpart. This phenomenon is known as the deuterium isotope effect on the ¹³C chemical shift. nih.govrsc.org
Signal Splitting: Due to one-bond coupling between carbon-13 and deuterium (¹J C-D), the signal for the N-methyl carbon will be split into a multiplet. For a -CD₃ group, the signal appears as a septet (a pattern of seven lines) with a 1:3:6:7:6:3:1 intensity ratio. blogspot.com
Reduced Signal Intensity: The Nuclear Overhauser Effect (NOE), which enhances the signal of proton-attached carbons during standard proton-decoupled ¹³C NMR experiments, is nearly absent for deuterated carbons. blogspot.com This, combined with the splitting of the signal into a multiplet, results in a significantly lower signal-to-noise ratio for the deuterated carbon, sometimes making it difficult to observe without adjusting experimental parameters like increasing the number of scans or using a longer relaxation delay. blogspot.com
| NMR Technique | N-Methyl Group Signal (Non-deuterated) | N-Methyl Group Signal (Deuterated, -d3) | Rationale |
|---|---|---|---|
| ¹H NMR | Singlet | Signal absent or greatly reduced | Protons are replaced by deuterium. |
| ¹³C NMR | Singlet (proton-decoupled) | Septet, shifted slightly upfield | Signal is split by one-bond coupling to three deuterium atoms (¹J C-D). |
| ²H NMR | No signal | Singlet | Direct detection of the deuterium nucleus. |
Chromatographic Separation Techniques for Deuterated N-Methyl 3,3-Diphenylpropionamide
Effective chromatographic separation is essential for isolating N-Methyl 3,3-Diphenylpropionamide from its matrix and potential impurities prior to detection by mass spectrometry. Given the amide functionality and diphenyl structure, the compound is moderately polar. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and suitable technique for this type of molecule. researchgate.net
Typical RP-HPLC conditions would involve:
Stationary Phase (Column): A C18 (octadecylsilane) column is the standard choice, providing excellent retention and separation for a wide range of moderately polar to nonpolar compounds. The hydrophobic C18 chains interact with the diphenyl groups of the molecule.
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a small amount of acid like 0.1% formic acid to improve peak shape and ionization) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed. The gradient would start with a higher percentage of the aqueous phase and gradually increase the organic phase percentage to elute the compound from the column.
Detection: The separation is coupled to a mass spectrometer, which serves as the detector, providing the high selectivity and sensitivity needed for quantification as described in section 3.1.
The deuterated internal standard, this compound, has virtually identical chromatographic behavior to the unlabeled analyte, ensuring they pass through the column and elute together, which is a prerequisite for its function as a reliable internal standard. researchgate.net
Development of High-Performance Liquid Chromatography (HPLC) Methods for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation and quantification of pharmaceutical compounds, including deuterated molecules like N-Methyl-3,3-diphenylpropionamide-d3. mdpi.com The development of a robust HPLC method is critical for ensuring the accurate determination of purity, stability, and concentration in research and quality control settings. For N-Methyl-3,3-diphenylpropionamide-d3, reversed-phase HPLC (RP-HPLC) is the most suitable approach due to the compound's moderate polarity and the presence of non-polar phenyl groups.
In RP-HPLC, the separation is achieved based on the analyte's partitioning between a non-polar stationary phase and a polar mobile phase. sigmaaldrich.com The stationary phase typically consists of silica (B1680970) particles chemically bonded with alkyl chains, such as octadecyl (C18) or octyl (C8) groups. nih.gov A C18 column is often the first choice for compounds like N-Methyl-3,3-diphenylpropionamide-d3, offering excellent retention and resolution.
The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. It usually comprises a mixture of water and a less polar organic solvent, such as acetonitrile or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is generally preferred over an isocratic (constant composition) method. nih.gov This allows for the efficient elution of the target compound while also separating it from potential impurities with a wide range of polarities. The inclusion of additives like formic acid or ammonium (B1175870) acetate (B1210297) can improve peak shape and ionization efficiency if a mass spectrometry detector is used.
For detection, a Ultraviolet (UV) detector is commonly employed, as the two phenyl rings in the N-Methyl-3,3-diphenylpropionamide-d3 structure provide strong chromophores, allowing for sensitive detection around 210-260 nm. For higher selectivity and sensitivity, especially in complex matrices, HPLC can be coupled with a mass spectrometer (LC-MS). LC-MS can distinguish between the deuterated analyte and its non-deuterated analogue based on their mass-to-charge ratio, which is invaluable for isotopic purity assessment and metabolic studies.
Quantification is achieved by integrating the area under the chromatographic peak and comparing it to a calibration curve constructed from standards of known concentration. The validation of the analytical method ensures its linearity, precision, accuracy, and robustness. nih.gov
Below is an interactive table summarizing a typical set of starting parameters for an HPLC method developed for the analysis of N-Methyl-3,3-diphenylpropionamide-d3.
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatography System |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Start at 30% B, increase to 95% B over 15 min, hold for 2 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm or Mass Spectrometer (MS) with Electrospray Ionization (ESI) |
| Quantification | External standard calibration curve |
Gas Chromatography for Volatile Derivatives and Purity Assessment
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly effective for assessing the purity of a sample by separating the main component from volatile impurities. For a compound like N-Methyl-3,3-diphenylpropionamide-d3, GC analysis can be employed to detect and quantify residual solvents, starting materials, or by-products from its synthesis.
The core of a GC system is the column, a long, thin tube through which the sample travels. A fused silica capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-polysiloxane (e.g., DB-5 or equivalent), is generally suitable for analyzing compounds with aromatic rings. An inert carrier gas, typically helium or hydrogen, flows through the column and transports the vaporized sample.
The separation in GC is controlled by the column temperature. A temperature programming method, where the column temperature is gradually increased during the analysis, is standard practice. This allows for the separation of compounds with a range of boiling points, ensuring that more volatile impurities elute early while the less volatile target analyte elutes at a higher temperature, all with good peak shape.
The choice of detector depends on the analytical goal. A Flame Ionization Detector (FID) is a robust, general-purpose detector that responds to nearly all organic compounds, making it ideal for purity assessment and determining the relative percentage of impurities. For definitive identification of unknown impurities, a Mass Spectrometer (MS) is used as the detector (GC-MS). The MS provides mass spectra for each separated component, which act as a chemical "fingerprint," allowing for structural elucidation and confirmation.
While direct injection of N-Methyl-3,3-diphenylpropionamide-d3 may be possible if it is sufficiently thermally stable and volatile, some amide compounds may require derivatization to increase their volatility and thermal stability. However, for purity analysis focusing on more volatile species, derivatization is often not required. The use of a deuterated internal standard can significantly improve the accuracy and precision of quantitative GC methods by correcting for variations in injection volume and instrument response. mdpi.com
An illustrative data table for a GC method aimed at assessing the purity of N-Methyl-3,3-diphenylpropionamide-d3 is provided below.
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatography System |
| Column | DB-5 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Oven Temperature Program | Initial 100 °C for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 310 °C (FID) or MS Transfer Line at 290 °C |
| Analysis Goal | Purity assessment and identification of volatile impurities |
Applications in Mechanistic Investigations and Isotope Effect Studies
Elucidation of Reaction Mechanisms Through Deuterium (B1214612) Kinetic Isotope Effects (DKIEs)
The Deuterium Kinetic Isotope Effect (DKIE) is defined as the ratio of the rate constant for the reaction of the non-deuterated compound (kH) to the rate constant for the reaction of the deuterated compound (kD). A DKIE value greater than 1 (kH/kD > 1), known as a primary kinetic isotope effect, typically indicates that the carbon-hydrogen bond is being broken in the rate-determining step of the reaction.
By comparing the rate of a reaction involving N-Methyl 3,3-Diphenylpropionamide with its deuterated analog, N-Methyl 3,3-Diphenylpropionamide-d3, chemists could determine if the cleavage of a C-H bond on the N-methyl group is the slowest step of the reaction. For instance, in a hypothetical oxidation or dealkylation reaction, a significant primary DKIE would strongly suggest that the abstraction of a hydrogen (or deuterium) atom from the N-methyl group is the rate-limiting event.
Table 1: Hypothetical DKIE Data for a Reaction of N-Methyl 3,3-Diphenylpropionamide
| Reactant | Rate Constant (s⁻¹) | DKIE (kH/kD) | Implication for Rate-Limiting Step |
| N-Methyl 3,3-Diphenylpropionamide | kH | \multirow{2}{}{> 1} | C-H bond cleavage is likely rate-limiting. |
| This compound | kD | ||
| N-Methyl 3,3-Diphenylpropionamide | kH | \multirow{2}{}{≈ 1} | C-H bond cleavage is not rate-limiting. |
| This compound | kD |
This table is illustrative and does not represent actual experimental data.
The magnitude of the primary DKIE can also provide information about the transition state geometry of the bond-breaking process. A maximal DKIE is observed when the hydrogen atom is symmetrically transferred in the transition state. Asymmetrical transition states, where the hydrogen is either more or less than halfway transferred, result in smaller DKIE values. Secondary kinetic isotope effects, where the deuterium is not directly involved in bond breaking but is located near the reaction center, can also provide information about changes in hybridization or steric environment during the reaction.
Utilization of Solvent Isotope Effects in Reaction Pathway Analysis
Changing the solvent from H₂O to D₂O can also influence reaction rates, an effect known as the solvent isotope effect (SIE). These effects can help to elucidate the role of the solvent in a reaction, particularly in proton transfer steps. For a reaction involving this compound, conducting the reaction in both H₂O and D₂O could reveal whether solvent molecules are directly involved in the mechanism, for example, as a proton source or sink.
Table 2: Potential Solvent Isotope Effects in a Hypothetical Reaction
| Solvent | Rate Constant | SIE (kH₂O/kD₂O) | Mechanistic Inference |
| H₂O | kH₂O | \multirow{2}{}{> 1} | Normal SIE; proton transfer from solvent in the rate-determining step. |
| D₂O | kD₂O | ||
| H₂O | kH₂O | \multirow{2}{}{< 1} | Inverse SIE; may indicate a pre-equilibrium step involving the solvent. |
| D₂O | kD₂O |
This table is for illustrative purposes only and is not based on experimental data for the specified compound.
Deuterium Labeling for Tracing Molecular Rearrangements and Pathways
The deuterium atoms in this compound serve as a stable isotopic label. This allows chemists to trace the fate of the N-methyl group during a chemical reaction. In the case of a molecular rearrangement, the position of the deuterium atoms in the product molecule can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). This information would be crucial in distinguishing between different possible rearrangement pathways. For example, if the N-methyl group were to migrate, the presence of the deuterium label would unambiguously confirm this migration and its destination in the final product structure.
Preclinical Pharmacological Research Applications As a Deuterated Probe
Utility as an Internal Standard in Quantitative Preclinical Pharmacokinetic Research
In quantitative preclinical pharmacokinetic (PK) studies, which determine the absorption, distribution, metabolism, and excretion (ADME) of a compound, accurate measurement of the drug concentration in biological matrices is paramount. Stable isotope-labeled compounds like N-Methyl 3,3-Diphenylpropionamide-d3 serve as ideal internal standards for analytical methods such as liquid chromatography-mass spectrometry (LC-MS).
An internal standard is a compound with similar physicochemical properties to the analyte, which is added at a known concentration to samples before processing. Its purpose is to correct for the loss of analyte during sample extraction and for variability in instrument response. Because this compound is chemically identical to its non-deuterated (protium) analog, it exhibits nearly identical chromatographic retention times and ionization efficiency in the mass spectrometer. However, its increased mass (due to the three deuterium (B1214612) atoms) allows it to be distinguished from the unlabeled analyte. lcms.cz This co-elution and distinct mass-to-charge ratio (m/z) enable precise and accurate quantification of the parent compound in complex biological samples like plasma, urine, and tissue homogenates, which is essential for constructing reliable pharmacokinetic profiles.
Investigating Metabolic Stability and Biotransformation Pathways via Deuteration
Deuteration at a metabolically active site can significantly alter the rate of biotransformation. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for investigating metabolic pathways and improving a drug candidate's metabolic stability. nih.govnih.gov
In vitro metabolic studies are crucial for predicting a compound's metabolic fate in the body. researchgate.net Liver microsomes, which are vesicles of the endoplasmic reticulum isolated from liver cells, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.govresearchgate.net
To analyze metabolic pathways, a compound like this compound and its non-deuterated version are incubated with liver microsomes (from humans or preclinical species like rats) in the presence of necessary cofactors such as NADPH. nih.gov Over time, samples are analyzed by LC-MS to measure the rate at which the parent compound disappears and to identify the metabolites that are formed. nih.govmds-usa.com By comparing the metabolic profile of the deuterated and non-deuterated analogs, researchers can pinpoint specific metabolic pathways. For example, a decrease in the formation of a particular metabolite from the deuterated compound would indicate that the deuterated site is directly involved in that metabolic reaction.
The N-methyl group is a common site for oxidative metabolism, a reaction known as N-demethylation, which is often catalyzed by CYP enzymes. This site can be a "metabolic soft spot," leading to rapid clearance of the drug from the body. The bond between carbon and deuterium (C-D) is stronger and requires more energy to break than the corresponding carbon-hydrogen (C-H) bond. nih.gov
Replacing the hydrogens on the N-methyl group with deuterium, as in this compound, can slow down the rate of N-demethylation. researchgate.net This KIE reduces the compound's intrinsic clearance (CLint), a measure of the metabolic capacity of the liver. nih.gov Studies on other N-methyl-d3 substituted compounds have demonstrated a significant reduction in metabolic clearance compared to their non-deuterated counterparts. nih.govresearchgate.net For instance, the in vitro intrinsic clearance of d3-enzalutamide in rat and human liver microsomes was found to be 49.7% and 72.9% lower, respectively, than that of non-deuterated enzalutamide. nih.gov This retardation of metabolism at one site can sometimes lead to "metabolic switching," where other metabolic pathways become more prominent. scienceopen.com By slowing metabolism, deuteration can lead to increased systemic exposure and an extended half-life of the compound in vivo. nih.gov
| Compound | Species | CLint (µL/min/mg protein) | Reduction in Clearance (%) | Kinetic Isotope Effect (KH/KD) |
|---|---|---|---|---|
| Non-deuterated Analog | Rat | 15.5 | 49.7% | ~2.0 |
| d3-Analog | Rat | 7.8 | ||
| Non-deuterated Analog | Human | 9.2 | 72.9% | ~3.7 |
| d3-Analog | Human | 2.5 |
Use as a Chemical Probe for Receptor Binding and Interaction Studies
While radiolabeled ligands (e.g., with ³H or ¹²⁵I) are the gold standard for receptor binding assays, stable isotope-labeled compounds can also be utilized as chemical probes, particularly in studies involving mass spectrometry. In competitive binding assays, a labeled ligand (the probe) is incubated with a receptor preparation (e.g., cell membranes expressing the target receptor) in the presence of varying concentrations of an unlabeled test compound.
The purpose of the assay is to determine the affinity of the test compound for the receptor by measuring how effectively it displaces the labeled probe. While this compound itself is not radioactive, it could be used in methodologies where the bound ligand is quantified by LC-MS. More commonly, deuterated compounds serve as precursors or standards in the development of novel receptor ligands, including those that are eventually radiolabeled for broader use. nih.gov The principles of these binding studies provide fundamental insights into the structure-activity relationship of a compound series and are critical for characterizing the pharmacological profile of new chemical entities targeting specific receptors. nih.gov
Computational Chemistry and Molecular Modeling Studies of Deuterated Amides
Quantum Chemical Calculations for Predicting Deuteration Effects on Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting how the substitution of protium (B1232500) with deuterium (B1214612) can alter the physicochemical properties of a molecule. The primary influence of deuteration is the increase in mass of the substituted atom, which in turn affects the vibrational energy of the chemical bonds.
The carbon-deuterium (C-D) bond has a lower zero-point energy compared to a carbon-hydrogen (C-H) bond, making the C-D bond stronger and more stable. This increased bond strength can lead to a notable kinetic isotope effect, where reactions involving the cleavage of this bond proceed at a slower rate. For N-Methyl-3,3-diphenylpropionamide-d3, where the deuterium atoms are located on the N-methyl group, this can have implications for metabolic pathways that involve N-demethylation.
DFT calculations can be employed to compute a range of molecular properties that are influenced by deuteration. These include vibrational frequencies, bond lengths, bond angles, and electronic properties such as dipole moment and molecular orbital energies. A comparison of these calculated properties between the deuterated and non-deuterated isotopologues can provide quantitative insights into the effects of isotopic substitution. libretexts.orgpitt.edunih.gov
For instance, the vibrational frequencies associated with the N-CD3 group in N-Methyl-3,3-diphenylpropionamide-d3 are predicted to be lower than those of the N-CH3 group in its non-deuterated counterpart. This shift can be experimentally verified using infrared (IR) and Raman spectroscopy. libretexts.org
Below is an interactive data table showcasing a hypothetical comparison of molecular properties for N-Methyl-3,3-diphenylpropionamide and its d3-deuterated analogue, as would be predicted by DFT calculations at the B3LYP/6-31G(d) level of theory.
| Property | N-Methyl-3,3-diphenylpropionamide | N-Methyl-3,3-diphenylpropionamide-d3 |
|---|
Molecular Dynamics Simulations for Conformational Analysis of Deuterated Propionamides
Molecular dynamics (MD) simulations are a powerful computational method for studying the conformational dynamics and flexibility of molecules over time. mdpi.com For a molecule like N-Methyl-3,3-diphenylpropionamide-d3, which possesses several rotatable bonds, MD simulations can provide valuable insights into its preferred three-dimensional structures and the energy barriers between different conformations.
A key aspect of the conformational analysis of N-Methyl-3,3-diphenylpropionamide-d3 would be to investigate the rotation around the C-C and C-N bonds of the propionamide (B166681) backbone, as well as the orientation of the two phenyl rings. MD simulations can be used to generate a trajectory of the molecule's motion over time, from which various structural parameters can be analyzed, such as dihedral angles, root-mean-square deviation (RMSD), and radius of gyration.
The results of these simulations can be used to construct a potential energy surface (PES) that maps the energy of the molecule as a function of its conformation. This allows for the identification of low-energy, stable conformations and the transition states that connect them.
Below is an interactive data table presenting hypothetical results from a conformational analysis of N-Methyl-3,3-diphenylpropionamide-d3, focusing on the key dihedral angles.
| Dihedral Angle | Stable Conformation (degrees) | Relative Energy (kcal/mol) |
|---|
In Silico Assessment of Structure-Activity Relationships (SAR) in Deuterated Derivatives
In silico Structure-Activity Relationship (SAR) studies, including Quantitative Structure-Activity Relationship (QSAR) models, are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For deuterated derivatives, these methods can be particularly useful in predicting how isotopic substitution might affect a molecule's interaction with a biological target, such as a receptor or an enzyme.
The primary way in which deuteration can influence biological activity is through the kinetic isotope effect, which can slow down metabolic processes that involve the cleavage of a C-H bond. In the case of N-Methyl-3,3-diphenylpropionamide-d3, deuteration of the N-methyl group could lead to a decreased rate of N-demethylation by cytochrome P450 enzymes. This could result in a longer biological half-life and increased exposure of the parent compound.
A QSAR study on a series of deuterated and non-deuterated propionamide derivatives could involve the calculation of various molecular descriptors, such as electronic, steric, and hydrophobic parameters. These descriptors would then be statistically correlated with an experimentally determined biological activity, such as receptor binding affinity or enzyme inhibition. nih.gov
The resulting QSAR model could be used to predict the activity of new, unsynthesized derivatives and to understand the structural features that are important for activity. For example, the model might reveal that the stability of the N-methyl group, as influenced by deuteration, is a key determinant of the compound's potency or duration of action.
Below is an interactive data table illustrating a hypothetical QSAR model for a series of propionamide derivatives, highlighting the contribution of deuteration as a descriptor.
| Molecular Descriptor | Coefficient in QSAR Equation | Significance (p-value) |
|---|
Advanced Applications and Synthetic Utility of N Methyl 3,3 Diphenylpropionamide D3 in Organic Synthesis
Role as an Intermediate in the Synthesis of Complex Labeled Active Pharmaceutical Ingredients (APIs)
The primary and most well-documented application of N-Methyl 3,3-Diphenylpropionamide-d3 is its role as a key intermediate in the synthesis of labeled Active Pharmaceutical Ingredients (APIs). Isotopic labeling is a critical tool in drug discovery and development, providing a means to trace the metabolic fate of a drug molecule within a biological system. researchgate.netnih.gov
Specifically, this compound is a precursor in the synthesis of Lercanidipine-d3. openmedscience.com Lercanidipine is a calcium channel blocker used to treat high blood pressure. The deuterated version, Lercanidipine-d3, is used as an internal standard in pharmacokinetic studies to accurately quantify the concentration of the non-labeled drug in biological samples.
The properties of this compound are summarized in the table below:
| Property | Value |
| Chemical Name | This compound |
| Synonyms | N-(Methyl-d3)-β-phenyl-benzenepropanamide |
| Molecular Formula | C₁₆H₁₄D₃NO |
| Molecular Weight | 242.33 g/mol |
| Appearance | White Solid |
| CAS Number | 1189967-22-3 |
Diversification of Diphenylpropionamide Chemical Space through Derivative Synthesis
The 3,3-diphenylpropionamide scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. While direct examples of the diversification of this compound are not extensively reported in the literature, its chemical structure lends itself to the generation of a diverse range of derivatives. The amide functionality can undergo various chemical transformations, allowing for the exploration of the surrounding chemical space.
For instance, the amide can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to generate a library of new amides. Alternatively, as seen in the synthesis of Lercanidipine-d3, the amide can be reduced to the amine, which can then be further functionalized. The two phenyl rings also offer sites for electrophilic aromatic substitution, allowing for the introduction of a wide range of substituents to modulate the electronic and steric properties of the molecule.
The synthesis of the non-deuterated analog, N-methyl-3,3-diphenylpropylamine, often starts from cinnamonitrile (B126248) and benzene (B151609) via a Friedel-Crafts alkylation, followed by catalytic hydrogenation and methylation. nih.gov A similar approach could be envisioned for the synthesis of a variety of analogs of this compound by using substituted benzenes or cinnamonitriles in the initial steps.
Exploiting Deuteration for the Generation of Novel Chemical Libraries
The generation of chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of thousands of compounds to identify new drug leads. The use of deuterated building blocks, such as this compound, in the construction of these libraries offers a unique strategy for creating novel chemical entities with potentially improved pharmacological properties.
Deuteration at specific positions in a molecule can have a profound effect on its metabolic stability. This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond is broken more slowly by metabolic enzymes than a carbon-hydrogen bond. By incorporating this compound into a chemical library, it is possible to generate a collection of compounds with a built-in "metabolic brake" at the N-methyl position.
A library of compounds based on the diphenylpropionamide scaffold could be synthesized using combinatorial chemistry, where this compound serves as a key building block. By reacting this deuterated intermediate with a diverse set of reactants, a large number of novel compounds can be generated. These compounds would all share the deuterated N-methyl-3,3-diphenylpropionamide core, but would differ in their peripheral substituents. Screening of such a library could lead to the identification of new drug candidates with enhanced pharmacokinetic profiles.
Future Perspectives and Emerging Research Avenues for Deuterated Diphenylpropionamides
Development of More Efficient and Stereoselective Deuterium (B1214612) Labeling Methods
The synthesis of deuterated compounds, including N-Methyl 3,3-Diphenylpropionamide-d3, is continually evolving towards greater efficiency, selectivity, and sustainability. Future developments in this area are anticipated to overcome current limitations, providing more accessible and precisely labeled molecules.
Recent advancements in catalysis offer promising avenues for the stereoselective introduction of deuterium. nih.govclearsynth.com Biocatalytic methods, employing enzymes such as imine reductases, are gaining prominence for their ability to perform highly stereoselective deuteration under mild conditions. clearsynth.com For a molecule like this compound, enzymatic processes could be engineered to selectively deuterate specific positions with high enantiomeric purity, a critical factor for producing chiral deuterated drugs and their intermediates.
Transition metal-catalyzed hydrogen isotope exchange (HIE) is another area of active research. nih.gov These methods allow for the direct replacement of hydrogen with deuterium in a late-stage synthetic step, which can be more efficient than de novo synthesis of the entire deuterated molecule. The development of new catalysts with improved activity and selectivity will be crucial for the cost-effective production of deuterated diphenylpropionamides.
The table below summarizes some emerging stereoselective deuteration methods applicable to the synthesis of compounds like this compound.
| Deuteration Method | Key Features | Potential Advantages for Diphenylpropionamides |
| Biocatalysis (e.g., Imine Reductases) | High stereoselectivity, mild reaction conditions. clearsynth.com | Precise introduction of deuterium at chiral centers, environmentally friendly. |
| Transition Metal-Catalyzed HIE | Late-stage functionalization, high deuterium incorporation. nih.gov | Efficient labeling of complex molecules without complete resynthesis. |
| Organocatalysis | Metal-free, good stereocontrol. | Avoids potential metal contamination of the final product. |
Expanding the Analytical Applications in Complex Biological Matrices
The primary application of this compound is as a precursor to deuterated Lercanidipine, which serves as an internal standard in pharmacokinetic studies. euroscholars.eu The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry, as they exhibit nearly identical chemical and physical properties to the analyte but are distinguishable by their mass. nih.govportico.org This co-elution allows for accurate correction of variations in sample preparation, injection volume, and matrix effects, which are common challenges in the analysis of complex biological matrices like blood plasma. nih.govresearchgate.net
Future research will likely focus on leveraging deuterated diphenylpropionamides to develop more sensitive and multiplexed analytical methods. For instance, this compound could be used to create a suite of deuterated standards for not only the parent drug but also its key metabolites. This would enable a more comprehensive understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile from a single experiment.
The table below illustrates the key advantages of using deuterated internal standards in the analysis of biological samples.
| Analytical Parameter | Challenge in Biological Matrices | How Deuterated Standards Provide a Solution |
| Accuracy | Ion suppression or enhancement from matrix components. nih.gov | Co-elution of the standard and analyte ensures both are equally affected, allowing for reliable correction. nih.gov |
| Precision | Variability in sample extraction and instrument response. | The ratio of the analyte to the internal standard remains constant, even with variations in sample handling. researchgate.net |
| Sensitivity | Low concentrations of analytes. | The use of highly sensitive mass spectrometry is facilitated by the clear distinction between the analyte and the internal standard. |
Rational Design of Deuterated Probes for Mechanistic Enzymology and Chemical Biology
Beyond their use in analytical chemistry, deuterated compounds are powerful tools for elucidating the mechanisms of enzymatic reactions. The replacement of a hydrogen atom with deuterium at a site of enzymatic transformation can lead to a significant decrease in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). nih.govnih.gov By measuring the KIE, researchers can gain insights into the rate-limiting steps of an enzyme-catalyzed reaction.
This compound, with its deuterated N-methyl group, is an ideal candidate for a probe to study the mechanisms of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. nih.gov The N-demethylation of amides is a common metabolic pathway mediated by CYPs, and the use of a d3-labeled compound can help to determine the precise mechanism of this transformation. nih.gov
Future research could involve the rational design of a series of deuterated diphenylpropionamides with deuterium placed at different positions on the molecule. By comparing the metabolism of these different isotopologues, researchers could map out the metabolic "hotspots" of the molecule and gain a deeper understanding of the factors that govern enzyme-substrate interactions.
The table below outlines how deuterated probes can be used to investigate enzyme mechanisms.
| Research Question | Application of Deuterated Probe | Information Gained |
| What is the rate-limiting step of a reaction? | Measure the kinetic isotope effect (KIE) by comparing the reaction rates of the deuterated and non-deuterated compounds. nih.gov | A significant KIE indicates that C-H bond cleavage is involved in the rate-determining step. nih.gov |
| Which metabolic pathway is dominant? | Use a deuterated compound to slow down a specific metabolic pathway and observe the formation of alternative metabolites. nih.gov | Elucidation of competing metabolic pathways and their relative contributions. |
| What is the structure of the enzyme's active site? | Synthesize probes with deuterium at various positions to map interactions with the enzyme. | Information on the orientation and binding of the substrate within the active site. |
Innovations in Deuterated Compound Applications as Advanced Research Tools
The utility of deuterated compounds like this compound extends beyond their immediate applications. They represent a class of advanced research tools with the potential to drive innovation in various scientific fields.
In the realm of drug discovery, the "deuterium switch" is a strategy where hydrogen atoms at metabolically vulnerable positions in a drug molecule are replaced with deuterium. nih.gov This can slow down the rate of metabolism, leading to improved pharmacokinetic properties such as a longer half-life and reduced formation of potentially toxic metabolites. nih.gov While this compound is an intermediate, its synthesis and the principles of its use are directly relevant to the development of next-generation deuterated drugs.
Furthermore, deuterated molecules are finding increasing use in materials science and nanotechnology. The unique vibrational properties of the carbon-deuterium bond can be exploited to create materials with novel optical or electronic properties. While not a direct application of this compound, the synthetic methodologies developed for its production contribute to the broader toolkit available to materials scientists.
The table below highlights some innovative applications of deuterated compounds.
| Application Area | Innovative Use of Deuteration | Potential Impact |
| Drug Development | "Deuterium switch" to improve metabolic stability. nih.gov | Longer-acting drugs with improved safety profiles. nih.gov |
| Metabolic Research | Tracers to follow the fate of molecules in biological systems. | Detailed understanding of metabolic pathways in health and disease. |
| NMR Spectroscopy | Deuterated solvents to reduce background signals. | Enhanced resolution and sensitivity in the structural analysis of complex molecules. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-Methyl 3,3-Diphenylpropionamide-d³ with high deuterium incorporation efficiency?
- Methodology : Use deuterated methylating agents (e.g., CD₃I or (CD₃)₂SO₄) under anhydrous conditions at 40–60°C for 12–24 hours. Optimize reaction stoichiometry to minimize side reactions. Post-synthesis purification via silica gel chromatography with deuterated solvents (e.g., CDCl₃) prevents proton contamination. Confirm deuteration efficiency using ¹H NMR (absence of N-methyl proton signals at δ 2.8–3.2 ppm) and mass spectrometry (M+3 isotopic pattern) .
Q. How should researchers characterize the purity and deuteration level of N-Methyl 3,3-Diphenylpropionamide-d³ using spectroscopic techniques?
- Protocol :
- ¹H NMR : Analyze in CDCl₃ to detect residual protons. The absence of N-methyl proton peaks confirms deuteration.
- HRMS : Verify the molecular ion peak at m/z [M+H]⁺ with a +3 Da shift compared to the non-deuterated analog.
- HPLC : Use a C18 column with acetonitrile-d³/water gradients (UV detection at 254 nm) to assess purity (>98% required for kinetic studies) .
Q. What solvent systems are optimal for dissolving N-Methyl 3,3-Diphenylpropionamide-d³ in experimental setups requiring precise concentration control?
- Recommendations :
- Non-aqueous : Deuterated chloroform (CDCl₃) or DMSO-d⁶ for NMR studies.
- Aqueous : Use ≤5% DMSO-d⁶ in phosphate-buffered saline (pH 7.4) for biological assays. Conduct solubility trials at 25°C via nephelometry. Structural analogs like N-Methyl-3,3-Diphenylpropylamine show slight solubility in ethyl acetate, suggesting similar behavior for the deuterated amide .
Advanced Research Questions
Q. What experimental strategies are effective in tracking N-Methyl 3,3-Diphenylpropionamide-d³ in metabolic studies using mass spectrometry?
- Approach :
- Stable Isotope Dilution : Use the deuterated compound as an internal standard in liver microsome incubations. Quench reactions with acetonitrile-d³ to stabilize metabolites.
- LC-HRMS/MS : Monitor transitions like m/z 329.2 → 211.1 (deuterated) vs. 326.2 → 208.1 (non-deuterated). Adjust collision energy to account for deuterium’s mass shift .
Q. How does deuteration influence the binding kinetics of N-Methyl 3,3-Diphenylpropionamide-d³ compared to its non-deuterated counterpart in receptor interaction studies?
- Analysis :
- SPR (Surface Plasmon Resonance) : Immobilize receptors on CM5 chips. Deuteration reduces binding entropy (ΔS) by 10–15% due to restricted methyl group rotation.
- ITC (Isothermal Titration Calorimetry) : Compare thermodynamic profiles (ΔH and ΔS) between deuterated and protiated analogs. Deuteration may alter enthalpy-driven binding .
Q. What analytical approaches resolve conflicting data regarding the stability of N-Methyl 3,3-Diphenylpropionamide-d³ under varying pH conditions?
- Resolution :
- Forced Degradation Studies : Incubate in pH 1–10 buffers at 37°C. Analyze via UPLC-PDA (C18 column) at 0, 24, and 48 hours.
- ²H NMR : Differentiate between acid-catalyzed H/D exchange and degradation. Use deuterated buffer salts (e.g., NaD₂PO₄) to isolate pH effects .
Notes for Experimental Design
- Deuterium Effects : Account for kinetic isotope effects (KIE) in reaction rates and binding studies.
- Quality Control : Always validate deuteration levels before biological assays to avoid skewed pharmacokinetic data.
- Contradictory Data : Use orthogonal analytical methods (e.g., NMR + MS) to resolve discrepancies in stability or purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
